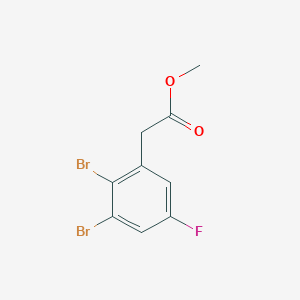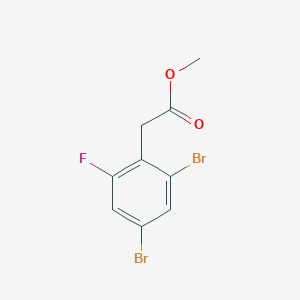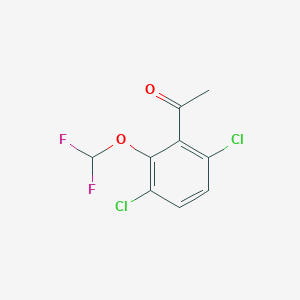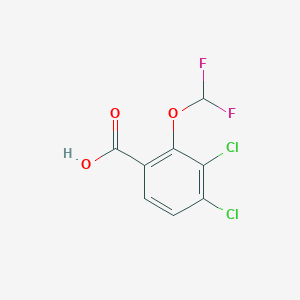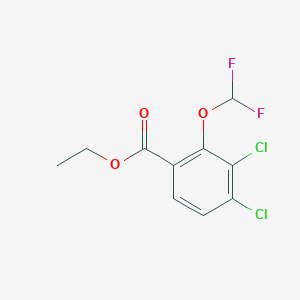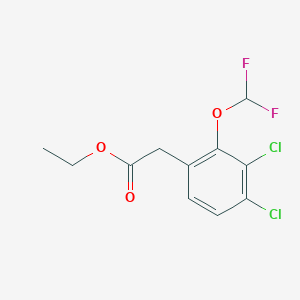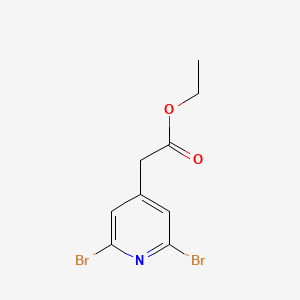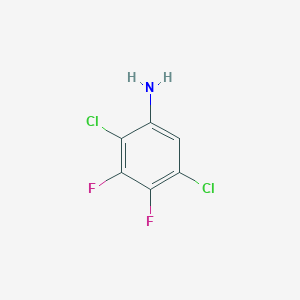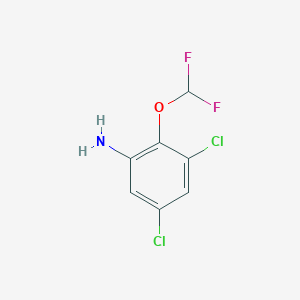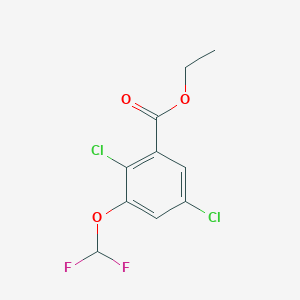
3,6-Dichloro-2-methylmandelic acid
Vue d'ensemble
Description
3,6-Dichloro-2-methylmandelic acid (DCMMA) is a chlorinated aromatic acid that is widely used in pharmaceuticals, pesticides, and other related products. It is a white crystalline solid that is soluble in water and has a pKa of 4.9. DCMMA is a member of the mandelic acid family, and it is known to exhibit a range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. DCMMA is a versatile compound that has many applications in the laboratory and in the field.
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-2-methylmandelic acid is not yet fully understood. However, it is believed that 3,6-Dichloro-2-methylmandelic acid may interact with various proteins and enzymes to affect the activity of these molecules. In addition, it is thought that 3,6-Dichloro-2-methylmandelic acid may act as an antioxidant, scavenging free radicals and reducing oxidative stress. Furthermore, 3,6-Dichloro-2-methylmandelic acid has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
3,6-Dichloro-2-methylmandelic acid has been shown to possess a variety of biochemical and physiological effects. In laboratory studies, 3,6-Dichloro-2-methylmandelic acid has been shown to inhibit the activity of cyclooxygenase enzymes, reduce the production of pro-inflammatory mediators, and reduce oxidative stress. Furthermore, 3,6-Dichloro-2-methylmandelic acid has been shown to possess antimicrobial and antifungal activity, as well as to possess anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,6-Dichloro-2-methylmandelic acid in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it has a wide range of applications and can be used to study a variety of biological processes. However, one of the major limitations of using 3,6-Dichloro-2-methylmandelic acid in laboratory experiments is that the mechanism of action is not yet fully understood. Furthermore, there is limited data on the long-term effects of 3,6-Dichloro-2-methylmandelic acid on the human body.
Orientations Futures
Future research should focus on elucidating the mechanism of action of 3,6-Dichloro-2-methylmandelic acid and further exploring its potential applications. In particular, further studies should be conducted to investigate the long-term effects of 3,6-Dichloro-2-methylmandelic acid on the human body. Furthermore, additional studies should be conducted to explore the potential of 3,6-Dichloro-2-methylmandelic acid as an antibiotic and antifungal agent. Finally, further research should be conducted to explore the potential of 3,6-Dichloro-2-methylmandelic acid as an antioxidant and to investigate its potential use in the development of new drugs.
Applications De Recherche Scientifique
3,6-Dichloro-2-methylmandelic acid is used in a variety of scientific research applications, including the study of the effects of drugs on the central nervous system and the cardiovascular system. It has also been used to study the effects of environmental pollutants on the human body. In addition, 3,6-Dichloro-2-methylmandelic acid has been used in the development of new antibiotics and antifungal agents. Furthermore, 3,6-Dichloro-2-methylmandelic acid has been used in the study of the mechanisms of action of various drugs and in the investigation of the molecular basis of disease.
Propriétés
IUPAC Name |
2-(3,6-dichloro-2-methylphenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-4-5(10)2-3-6(11)7(4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYCZGUUCNDOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(C(=O)O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-2-methylmandelic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



